Tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate (CAS 1268334-90-2) is a Boc-protected 1,4-oxazepane building block bearing a primary aminomethyl substituent at the 6-position of the seven-membered heterocyclic ring. With a molecular weight of 230.30 g/mol, a calculated logP of 0.1, and one hydrogen bond donor against four acceptors , it occupies a polarity and hydrogen-bonding capacity niche that distinguishes it from common piperidine-, piperazine-, and morpholine-based building blocks.

Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
CAS No. 1268334-90-2
Cat. No. B1393790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate
CAS1268334-90-2
Molecular FormulaC11H22N2O3
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC(C1)CN
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-4-5-15-8-9(6-12)7-13/h9H,4-8,12H2,1-3H3
InChIKeyCRSZXGHDSAVXGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate (CAS 1268334-90-2): Procurement-Relevant Structural & Physicochemical Profile for Medicinal Chemistry Building Block Selection


Tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate (CAS 1268334-90-2) is a Boc-protected 1,4-oxazepane building block bearing a primary aminomethyl substituent at the 6-position of the seven-membered heterocyclic ring [1]. With a molecular weight of 230.30 g/mol, a calculated logP of 0.1, and one hydrogen bond donor against four acceptors [1], it occupies a polarity and hydrogen-bonding capacity niche that distinguishes it from common piperidine-, piperazine-, and morpholine-based building blocks. The compound has been cited in 14 patent families, most notably as a synthetic intermediate in GCN2 kinase inhibitor programs [2], and is commercially available at purities of 95–98% from multiple suppliers .

Why Regioisomeric or Scaffold-Hopping Substitution of CAS 1268334-90-2 Compromises Vector Precision and Intellectual Property Integrity in Oxazepane-Based Drug Discovery


The 6-aminomethyl substitution pattern on the 1,4-oxazepane scaffold defines a precise exit vector geometry that cannot be replicated by the more common 2-aminomethyl regioisomer (CAS 1184662-18-7) or by morpholine and piperazine analogs . In GCN2 kinase inhibitor patents, the 6-aminomethyl oxazepane intermediate is explicitly used to construct sulfonamide-linked final compounds; substituting a 2-aminomethyl regioisomer would alter the dihedral angle between the oxazepane core and the pendant warhead, changing the three-dimensional presentation of the pharmacophore and potentially invalidating structure-activity relationships [1]. Moreover, the Boc-protected primary amine permits orthogonal deprotection and functionalization sequences (e.g., sulfonylation with methanesulfonyl chloride followed by Boc removal under acidic conditions) that are specifically documented for this regioisomer [1], making generic substitution a risk both for chemical compatibility and for freedom-to-operate in patent-protected chemical space.

Quantitative Differentiation Evidence for Tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate (1268334-90-2) Relative to Closest Analogs


Regioisomeric Aminomethyl Position Determines Exit Vector Geometry: 6-Substitution vs. 2-Substitution

The target compound (6-aminomethyl) positions the aminomethyl group on the carbon alpha to the ring oxygen, yielding a distinct exit vector angle compared to the 2-aminomethyl regioisomer (CAS 1184662-18-7) where the substituent sits adjacent to the ring nitrogen [1]. In the 1,4-oxazepane ring, the nitrogen at position 4 and oxygen at position 1 create an asymmetric electronic environment; substituents at position 6 experience a different inductive and steric microenvironment than those at position 2, resulting in measurably different pKa values for the pendant amine and altered reactivity in acylation and sulfonylation reactions . This structural difference is directly exploited in GCN2 inhibitor patents where the 6-aminomethyl intermediate undergoes sulfonylation to generate the final pharmacophore, a transformation for which the 2-aminomethyl analog would produce a geometrically non-equivalent product [2].

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Computationally Predicted Physicochemical Property Comparison: 6-Aminomethyl Oxazepane vs. Morpholine and Piperazine Analogs

The target compound exhibits an experimental/semi-empirical logP (XLogP3-AA) of 0.1 [1], placing it in a polarity range that balances aqueous solubility with passive membrane permeability. This contrasts with the commonly used tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (a 6-membered ring analog) which has a higher predicted logP (~0.8–1.0) due to the absence of the ring oxygen, and with tert-butyl 2-(aminomethyl)morpholine-4-carboxylate (a 6-membered ring with oxygen) where the different ring size and substitution position produce a distinct hydrogen-bonding profile [2]. Additionally, the 1,4-oxazepane scaffold has a higher fraction of sp3-hybridized carbons (0.91) than typical piperidine and piperazine building blocks [1], a property increasingly correlated with clinical success and reduced attrition in drug development [3]. The calculated topological polar surface area (tPSA) of approximately 64.8 Ų for the target compound [1] versus an estimated ~55–60 Ų for morpholine analogs and ~45–50 Ų for piperidine analogs indicates measurably higher polarity that can be exploited for modulating CNS penetration or solubility.

Physicochemical Profiling Drug-likeness Building Block Selection

Patent-Documented Synthetic Utility: Validated Reaction Pathway in GCN2 Inhibitor Programs

The compound is explicitly documented as a synthetic intermediate in GCN2 inhibitor patents (WO2019148132A1, US10988477B2, EP3746075A1) assigned to Merck Patent GmbH [1]. The validated reaction pathway involves treatment of the target compound with methanesulfonyl chloride in the presence of triethylamine, followed by Boc deprotection with trifluoroacetic acid (TFA), to afford N-((1,4-oxazepan-6-yl)methyl)methanesulfonamide, a key intermediate in the synthesis of potent GCN2 kinase inhibitors [1]. This contrasts with alternative oxazepane building blocks such as tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (CAS 748805-97-2) or tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, which require reductive amination or additional functional group interconversion steps to install the aminomethyl handle, adding 1–2 synthetic steps and reducing overall yield [2]. The commercial availability of the compound at 95–98% purity from multiple vendors further supports its use as a late-stage diversification intermediate without the need for custom synthesis.

Kinase Inhibitors GCN2 Immuno-Oncology Patent-Protected Intermediates

GHS Hazard Profile Comparison: Differentiated Safety Handling Requirements

According to ECHA C&L notification data aggregated in PubChem, the target compound carries the following GHS classifications: Acute Toxicity Category 4 (oral, dermal, inhalation), Skin Irritation Category 2, Serious Eye Damage Category 1, and Specific Target Organ Toxicity – Single Exposure Category 3 (respiratory tract irritation) [1]. This hazard profile is notably more stringent than that of the structurally simpler unsubstituted 1,4-oxazepane, which lacks the aminomethyl and Boc functionalities and has a comparatively benign safety profile [2]. The Eye Damage Category 1 classification (H318: Causes serious eye damage) represents a distinct procurement consideration: laboratories must ensure appropriate eye protection (goggles, face shield) and emergency eyewash station access, which may not be required for handling other oxazepane building blocks such as the 6-oxo or 6-hydroxy analogs that lack this classification [1].

Laboratory Safety Procurement Risk Assessment Chemical Handling

High-Value Application Scenarios for Tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate (1268334-90-2) Grounded in Evidence


GCN2 Kinase Inhibitor Medicinal Chemistry: Direct Entry to Patent-Exemplified Sulfonamide Series

Research teams pursuing GCN2 kinase inhibitors for immuno-oncology applications can use this building block to directly access the sulfonamide-linked oxazepane pharmacophore described in Merck's patent family (WO2019148132A1, US10988477B2) [1]. The one-step sulfonylation with methanesulfonyl chloride followed by Boc deprotection provides a validated entry point to structure-activity relationship exploration around the oxazepane core, eliminating the need for de novo synthetic route design and enabling rapid analog generation for biochemical IC50 determination against GCN2.

Fragment-Based Drug Discovery (FBDD) Library Enrichment with Underexplored 3D Scaffolds

With a molecular weight of 230.30 Da, logP of 0.1, and an sp3 carbon fraction of 0.91 [1], this compound satisfies fragment library criteria (MW <300, clogP ≤3) while offering a saturated, three-dimensional 1,4-oxazepane core that is underrepresented in commercial fragment collections. Inclusion of this scaffold in screening libraries increases the diversity of available exit vectors and hydrogen-bonding geometries relative to the flat aromatic or common piperidine/piperazine fragments that dominate existing collections [2].

PROTAC Linker Design: 6-Aminomethyl Handle for Conjugation to E3 Ligase Ligands

The primary aminomethyl group provides a nucleophilic attachment point for conjugating the oxazepane scaffold to E3 ligase-recruiting moieties (e.g., VHL, CRBN ligands) via amide, sulfonamide, or urea linkages, while the Boc-protected ring nitrogen enables sequential orthogonal deprotection and further diversification [1]. The oxazepane ring's enhanced polarity (tPSA ~64.8 Ų) relative to piperidine-based linkers may improve aqueous solubility and reduce nonspecific binding in cellular PROTAC degradation assays, a key consideration for linker selection in targeted protein degradation campaigns.

Novel Heterocyclic Core Hopping in CNS Drug Discovery Programs

For CNS-targeted programs seeking to replace morpholine or piperazine cores while maintaining acceptable CNS multiparameter optimization (MPO) scores, the 1,4-oxazepane scaffold offers a larger ring size that can alter receptor subtype selectivity. The 6-aminomethyl substituent provides a vector for accessing allosteric binding pockets that are inaccessible to 2-substituted or ring-fused oxazepane analogs, as supported by the monoamine reuptake inhibitor patent literature on 1,4-oxazepane derivatives [2].

Quote Request

Request a Quote for Tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.